molecular formula C16H11FN4O B2771774 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-00-0

3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2771774
CAS No.: 338978-00-0
M. Wt: 294.289
InChI Key: FXVXJFJZFQRIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological applications, including anticancer, antimicrobial, and antiviral activities .

Mechanism of Action

Target of Action

The primary target of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is likely to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with its target, PCAF, by binding to its active site . This interaction can inhibit the function of PCAF, leading to changes in gene expression and cellular functions . The exact nature of these changes would depend on the specific genes affected by the inhibition of PCAF.

Biochemical Pathways

The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, affecting multiple biochemical pathways. The exact pathways affected would depend on the specific cellular context.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is likely to be changes in cellular functions due to the altered gene expression resulting from the inhibition of PCAF . These changes can potentially lead to the death of cancer cells, providing a basis for the compound’s potential anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring. Subsequent methoxylation using methanol and a suitable catalyst completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVXJFJZFQRIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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